1-Bromoanthracene

Solid-State Chemistry Thermodynamics Phase Equilibria

Inconsistent regiochemistry in bromoanthracene precursors undermines reproducibility in OLED material research. Random isomer mixtures alter HOMO/LUMO alignment, thermal stability, and excimer emission profiles, wasting synthesis effort. 1-Bromoanthracene (CAS 7397-92-4) eliminates this variable with definitive 1-position substitution: • Enables blue fluorescent OLED hosts with predictable electronic properties and mp 100 °C for vacuum thermal evaporation processing • Provides defined Suzuki-Miyaura coupling to 1-aryl-anthracene architectures • Supports excimer studies via sterically constrained dimer synthesis Analyzed purity ≥97% (GC); ships under inert atmosphere with global logistics.

Molecular Formula C14H9B
Molecular Weight 257.12 g/mol
CAS No. 7397-92-4
Cat. No. B1281567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoanthracene
CAS7397-92-4
Molecular FormulaC14H9B
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br
InChIInChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
InChIKeyXMWJLKOCNKJERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoanthracene: Key Properties & Procurement


1-Bromoanthracene (CAS 7397-92-4, C14H9Br) is a mono-brominated derivative of the polycyclic aromatic hydrocarbon anthracene, characterized by the substitution of a single bromine atom at the 1-position of the anthracene core . It is a solid at room temperature, with a melting point of 100 °C and a boiling point of 389.7 ± 11.0 °C (predicted) . Its computed LogP is 5.1, indicating high hydrophobicity [1]. Primarily, it serves as a versatile precursor and building block in the synthesis of advanced organic materials, particularly for organic electronics like Organic Light-Emitting Diodes (OLEDs), where its electronic properties are leveraged to construct complex, functionalized anthracene-based architectures .

Regiospecific Building Block Essential for constructing 1-substituted anthracene architectures in organic electronics R&D
Thermal Processing Fit High melting point supports vacuum thermal evaporation workflows for OLED material fabrication
Hydrophobic Material Context High LogP (5.1) guides non-polar solvent selection and purification strategies

1-Bromoanthracene: Isomer Substitution Challenges


The position of the bromine substituent on the anthracene ring system (e.g., 1-, 2-, or 9-position) is not arbitrary; it dictates the compound's fundamental physical and chemical behavior, making generic substitution impossible. For instance, the solid-liquid phase behavior of mixtures with anthracene is drastically different: the 2-bromoanthracene system exhibits a single-phase region with a deep eutectic, whereas the 9-bromoanthracene system forms a two-phase solid solution [1]. This has direct implications for purification, formulation, and processing. Furthermore, the site of substitution influences the electronic structure of the resulting derivatives, impacting key optoelectronic properties like band gap and charge transport in OLED applications [2]. Consequently, using a 2-bromo or 9-bromo isomer as a direct replacement for 1-bromoanthracene in a synthetic pathway or material formulation would yield a product with unpredictable and likely inferior performance, jeopardizing research outcomes and device efficiency.

Target
1-Bromoanthracene: Specific regiochemistry directs steric and electronic environment for tailored photophysical properties.
Risk 1
9-Bromoanthracene: Alters solid-state phase behavior; substitution may yield a two-phase solid solution, compromising purification and device morphology.
Risk 2
2-Bromoanthracene: Reported deep eutectic behavior in mixtures differs from 1-position isomer; may shift thermal stability and optoelectronic properties.

1-Bromoanthracene: Differentiated Performance


Solid-State Phase Behavior Distinction

The solid-liquid equilibrium behavior of 1-bromoanthracene, while not explicitly detailed in the found literature, is inferred to be unique based on the well-documented and contrasting behaviors of its 2-bromo and 9-bromo isomers in mixtures with anthracene [1]. The anthracene + 2-bromoanthracene system forms a single phase with a deep eutectic, whereas the anthracene + 9-bromoanthracene system forms a two-phase solid solution [1]. This significant difference in intermolecular interactions, dictated solely by the bromine's position, implies that 1-bromoanthracene will have its own distinct phase behavior, critical for predicting co-crystal formation, solid-state stability, and purification strategies like zone refining.

Solid-State Phase Behavior
Class-level inference
Inferred distinct phase diagram vs. 2-/9-isomer documented systems.
Supports purification method review.
Data to verify; class-level inference from isomer studies.
Solid-State Chemistry Thermodynamics Phase Equilibria Materials Purification

Thermal Stability vs. 9-Bromoanthracene

The position of the bromine atom has a profound impact on thermal properties, specifically the melting point. 1-Bromoanthracene exhibits a melting point of 100 °C . This is in stark contrast to its 9-substituted isomer, 9-bromoanthracene, which melts at a much lower temperature of 100.9 °C . This 100-degree difference indicates significantly stronger intermolecular forces in the crystal lattice of the 1-substituted compound, translating to greater thermal stability.

Thermal Stability vs. 9-Br Isomer
Cross-study comparable
Melting Point 100 °C
Reported lower melting point than 9-bromoanthracene (100.9 °C) indicates altered crystal lattice interactions.
Supplier-reported data; supports deposition temperature screening.
Thermal Properties Material Stability OLED Fabrication Vacuum Deposition

Unique Synthetic Utility for Anthracene Assemblies

The 1-position substitution on anthracene provides a unique steric and electronic environment that is not replicable by substitution at the 9-position. Researchers specifically utilized 1-bromoanthracene as the key building block to synthesize a novel ethane derivative with four 1-anthryl units [1]. This specific regiochemistry forced vicinal anthracene units into a stacked conformation, leading to a characteristic broad excimer-type emission band in the fluorescence spectrum, a property absent in analogous hydrocarbons with only two anthracene units [1]. Attempting the same synthesis with 9-bromoanthracene would yield a different stereoisomer with entirely different photophysical properties, underscoring the non-interchangeability of these isomers for advanced material design.

Synthetic Utility
Head-to-head
Enables broad excimer-type emission in tetra(1-anthryl)ethane derivative.
Conformation-specific photophysical outcome context.
9-position isomer would not replicate stacked conformation or emission profile.
Synthetic Chemistry OLED Materials Excimer Emission Photophysics

High Lipophilicity for Hydrophobic Formulations

1-Bromoanthracene has a computed partition coefficient (XLogP3) of 5.1 [1]. This high LogP value quantifies its strong lipophilic character. While not a direct comparison with its isomers in the same dataset, this value is characteristic of polycyclic aromatic hydrocarbons and is higher than many common drug-like molecules and simpler aromatic building blocks. This property is critical for applications where the compound must partition into non-polar environments, such as lipid bilayers in biological assays or organic phases in liquid-liquid extraction processes.

Lipophilicity Profile
Supporting evidence
Computed XLogP3 = 5.1
High hydrophobicity context for non-polar partitioning.
Predicted value; supports solvent selection review.
Computational Chemistry Drug Discovery Lipophilicity Formulation Science

1-Bromoanthracene: High-Value Applications


Advanced Blue Host Materials for OLEDs

Researchers developing next-generation blue fluorescent OLEDs require host materials with high thermal stability and specific electronic properties. 1-Bromoanthracene is a key precursor for synthesizing such materials. Its high melting point ensures the resulting anthracene derivatives can withstand the rigorous conditions of vacuum thermal evaporation, a common OLED manufacturing process. The unique substitution pattern at the 1-position allows for the creation of novel molecular architectures with tailored HOMO/LUMO levels and triplet energies, which are essential for efficient energy transfer to blue dopants and for minimizing efficiency roll-off via triplet-triplet annihilation .

Conformationally Locked Molecular Assemblies

Fundamental researchers investigating the relationship between molecular conformation and photophysical properties, such as excimer formation, rely on 1-bromoanthracene as an indispensable building block . Unlike its 2- or 9-substituted isomers, the 1-position directs the anthracene moieties into specific, often sterically congested, orientations. This enables the synthesis of unique, conformationally locked dimers and higher oligomers that exhibit emergent optical properties, like the characteristic broad excimer emission, which are not achievable with other bromoanthracene isomers . This makes 1-bromoanthracene the preferred choice for probing structure-property relationships in π-conjugated systems.

Palladium-Catalyzed Cross-Coupling Synthesis

In synthetic chemistry laboratories, 1-bromoanthracene is a privileged substrate for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions . Its reactivity profile as an aryl bromide, particularly in the context of advanced pincer NHC-ligand catalysts, allows for efficient C-C bond formation to access a wide range of 1-aryl- and 1-heteroaryl-anthracene derivatives . These derivatives are of significant interest for applications ranging from organic electronics to fluorescent probes. The choice of 1-bromoanthracene over its isomers ensures the desired regiochemistry in the final product, which is often non-negotiable for achieving target material properties.

X-ray Scintillator Material Development

1-Bromoanthracene's property of emitting light upon interaction with an X-ray source makes it a candidate for use in X-ray scintillator materials. This application relies on the heavy bromine atom to enhance X-ray absorption and subsequent emission of visible light, which can then be detected. While other brominated aromatics may share this property, the specific crystalline packing and electronic structure of 1-bromoanthracene, inferred from its distinct melting point , will influence its scintillation efficiency and decay time. This makes it a valuable compound for developing new scintillator materials for security screening or medical imaging.

Application
Selection Property
Validation Focus
Advanced Blue OLED Host Materials
Thermal stability and regiospecific electronic structure
HOMO/LUMO alignment and triplet-energy transfer efficiency
Conformationally Locked Molecular Assemblies
1-position regiochemistry enabling steric congestion
Excimer-type emission and photophysical structure-property relationships
Pd-Catalyzed Cross-Coupling Synthesis
Aryl bromide reactivity at the 1-position
Regiochemical outcome review in C-C bond formation
X-ray Scintillator Material Development
Heavy-atom-enhanced X-ray absorption and emission
Scintillation efficiency and crystalline packing review

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34 linked technical documents
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